molecular formula C12H18ClNO B13493550 rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

Katalognummer: B13493550
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: MZGIPMMTJKWOTD-MNMPKAIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis is a chemical compound with the molecular formula C12H18ClNO. This compound is characterized by the presence of a phenyloxan ring and a methanamine group, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

The synthesis of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves several steps. One common synthetic route includes the reaction of a phenyloxan derivative with methanamine under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis can be compared with similar compounds such as:

  • rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
  • rac-[(2R,3S)-3-phenyl-1,4-dioxan-2-yl]methanamine hydrochloride

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyloxan ring, which can impart distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

[(3R,4S)-4-phenyloxan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12-;/m1./s1

InChI-Schlüssel

MZGIPMMTJKWOTD-MNMPKAIFSA-N

Isomerische SMILES

C1COC[C@H]([C@H]1C2=CC=CC=C2)CN.Cl

Kanonische SMILES

C1COCC(C1C2=CC=CC=C2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.